(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine compound, recognized for its potential applications in the pharmaceutical industry. It is classified under the category of secondary amines and is structurally related to various psychoactive substances. The compound's chemical formula is , with a molecular weight of approximately 163.26 g/mol. Its CAS number is 1173110-88-7, indicating its unique identification in chemical databases.
The compound can be sourced from specialized chemical suppliers and is primarily utilized in research and development settings. It is not listed for medicinal or household use, emphasizing its role in laboratory environments. The classification of (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride includes:
The synthesis of (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride can be achieved through various methods, often involving chiral catalysts to ensure enantioselectivity. One common approach is the reductive amination of 3-Methyl-1-phenylbutan-1-one with methylamine, followed by hydrochloric acid treatment to form the hydrochloride salt.
Key steps include:
The molecular structure of (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride features a chiral center at the carbon atom adjacent to the amine group. The structural formula can be represented as follows:
In terms of stereochemistry, the (R) configuration indicates that the highest priority substituents around the chiral center are arranged in a clockwise manner when viewed from a specific orientation.
(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride can participate in various chemical reactions typical for amines, including:
These reactions are essential for modifying its structure for potential pharmaceutical applications .
The mechanism of action for (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. As a secondary amine, it may function as a monoamine reuptake inhibitor, impacting neurotransmitter levels such as dopamine and norepinephrine.
These properties highlight its suitability for various laboratory applications while necessitating standard safety precautions during handling .
(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride finds applications primarily in research settings, particularly in studies related to:
Its potential as a precursor in drug development makes it valuable within medicinal chemistry research .
Enantioselective reductive amination represents the most industrially viable approach for synthesizing (R)-3-methyl-1-phenylbutan-1-amine hydrochloride. This method leverages the reaction between 3-methylbutanal (isovaleraldehyde) and benzylamine, followed by stereoselective reduction of the intermediate imine. The chiral center is introduced during the reduction step using either chiral catalysts or enzymatic systems, achieving high enantiomeric excess (ee) essential for pharmaceutical applications .
The enzymatic approach utilizes ω-transaminases (ω-TA) that selectively transfer an amino group from an amino donor to the prochiral ketone precursor. Patent research demonstrates that engineered transaminases can achieve >98% ee for (R)-3-methyl-1-phenylbutan-1-amine when operating under optimized conditions (pH 7.5-8.5, 30-37°C). The reaction employs alanine or isopropylamine as amino donors, with pyridoxal-5'-phosphate (PLP) as an essential cofactor. A key innovation involves the use of amino acid oxidases to drive reaction equilibrium toward product formation by removing by-products [5].
Chemical reductive amination employs chiral reducing agents like (R)-BINAP-Ru(II) complexes or CBS (Corey-Bakshi-Shibata) catalysts. The Ru(OAc)₂[(R)-BINAP] system achieves 95% ee at 50°C in i-PrOH with formic acid-triethylamine as the hydrogen source. The reaction proceeds via an imine intermediate that undergoes stereoselective hydride transfer, with yields exceeding 80% after hydrochloride salt formation [5] [8].
Table 1: Enantioselective Synthesis Approaches Comparison
Method | Catalyst/Enzyme | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic Amination | Engineered ω-Transaminase | pH 8.0, 35°C, PLP cofactor | >98 | 85 |
Ruthenium-Catalyzed | (R)-BINAP-Ru(II) | i-PrOH, 50°C, HCO₂H-Et₃N | 95 | 82 |
Borane Reduction | (R)-CBS Catalyst | THF, 25°C, BH₃·SMe₂ | 92 | 78 |
Chiral transition metal catalysts provide an alternative route to high-optical-purity amines without requiring pre-formed imines. The asymmetric hydrogenation of enamines derived from 3-phenylbutan-1-one using Rh(I)-(S,S)-Et-DuPHOS complexes achieves 94% ee under mild conditions (10 bar H₂, 50°C in methanol). The enamine substrate is prepared via condensation of the ketone precursor with benzylamine, followed by diastereoselective hydrogenation at the C=N bond [3] [5].
Dynamic kinetic resolution (DKR) represents another powerful approach for converting racemic amines into single enantiomers. Palladium catalysts (e.g., Pd/C with (-)-sparteine) in combination with acyl donors (phenylglyoxylic acid) enable racemization of the undesired (S)-enantiomer while selectively acylating the (R)-enantiomer. This process achieves 99% ee for (R)-3-methyl-1-phenylbutan-1-amine when conducted in toluene at 80°C with molecular sieves to remove water [5].
The Leuckart-Wallach reaction modified with chiral auxiliaries offers a cost-effective alternative. Using (R)-1-phenylethylamine as a chiral directing group, the reductive amination proceeds via an iminium intermediate that undergoes stereoselective reduction. Subsequent hydrogenolytic cleavage of the chiral auxiliary yields the target amine with 88% ee [6] [8].
The conversion of the free base (R)-3-methyl-1-phenylbutan-1-amine to its hydrochloride salt significantly enhances stability, crystallinity, and pharmaceutical applicability. Optimal salt formation employs anhydrous HCl gas bubbled through a cold (0-5°C) solution of the amine in aprotic solvents like diethyl ether or methyl tert-butyl ether (MTBE). This method prevents hydrolysis and epimerization while producing easily filterable crystals [4] [6].
Crystallization optimization focuses on solvent polarity and anti-solvent selection. A 3:1 acetone-water mixture provides optimal crystal growth kinetics, yielding needles with low solvent inclusion (<0.1% by GC). For larger-scale operations (≥1 kg), a programmed cooling protocol (60°C to 5°C at 10°C/hour) enhances crystal purity and particle size distribution. The hydrochloride salt typically crystallizes as a monohydrate (confirmed by Karl Fischer titration), with water content critical for stability [6] [8].
Table 2: Hydrochloride Salt Crystallization Conditions
Solvent System | Temperature Profile | Crystal Form | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
EtOAc-Heptane (1:2) | 60°C → 25°C (rapid) | Needles | 99.2 | <500 (EtOAc) |
Acetone-Water (3:1) | 60°C → 5°C (0.5°C/h) | Plates | 99.8 | <50 (acetone) |
i-PrOH | 70°C → 20°C (1°C/h) | Rods | 99.5 | <1000 (i-PrOH) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8